molecular formula C18H19Cl2NO2 B8092516 (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B8092516
M. Wt: 352.3 g/mol
InChI Key: KXPXNHBOBQLZFO-QJHJCNPRSA-N
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Description

“(3R,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride” (CAS: 1310819-12-5) is a chiral pyrrolidine derivative featuring a benzyl group at position 1, a 4-chlorophenyl substituent at position 4, and a carboxylic acid moiety at position 3. The stereochemistry (3R,4R) is critical for its biological activity and molecular interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly targeting central nervous system (CNS) receptors or enzymes due to its rigid pyrrolidine scaffold and aromatic substituents .

Properties

IUPAC Name

(3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXNHBOBQLZFO-QJHJCNPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 2459946-49-5) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19Cl2NO2
  • Molecular Weight : 352.25 g/mol
  • Purity : 97%

The structure features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl moiety, which may influence its interactions with biological targets.

Anticancer Potential

Recent studies have suggested that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid have been shown to induce apoptosis in various cancer cell lines. In one study, a related piperidine derivative demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
(3R,4R)-1-benzyl...FaDuTBDApoptosis induction
Piperidine derivativeVariousTBDInhibition of cell proliferation

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cholinergic neurotransmission. In particular, modifications in the pyrrolidine structure have shown promising results in dual inhibition profiles .

Table 2: Cholinesterase Inhibition Potency

CompoundAChE IC50 (nM)BuChE IC50 (nM)
(3R,4R)-1-benzyl...TBDTBD
N-benzylpyrrolidine derivativeTBDTBD

The mechanisms by which (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways associated with cancer progression and neurodegeneration.
  • Enzyme Inhibition : Its ability to inhibit cholinesterases suggests potential for enhancing cognitive function by increasing acetylcholine levels in the brain.
  • Induction of Apoptosis : Evidence points towards the activation of apoptotic pathways in cancer cells, potentially through mitochondrial signaling .

Study on Anticancer Activity

In a recent study published in MDPI, researchers explored a series of pyrrolidine derivatives for their anticancer properties. The study highlighted how structural modifications could enhance cytotoxicity against specific cancer types. The compound under discussion was noted for its potential to induce apoptosis through mitochondrial pathways .

Alzheimer’s Disease Research

Another significant area of research involves the use of similar compounds as dual inhibitors for AChE and BuChE. A study indicated that specific structural features were essential for effective binding and inhibition, suggesting that (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid could be optimized for better efficacy against Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents Molecular Formula Key Features Purity/Yield Biological Relevance
(3R,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 1310819-12-5 4-Cl-C₆H₄, benzyl C₁₈H₁₈Cl₂NO₂ Stereospecific Cl substitution; hydrochloride salt improves solubility Not explicitly reported (commercial sources suggest ≥95%) Potential CNS activity due to lipophilic Cl and rigid scaffold
trans-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 1381946-87-7 4-CF₃-C₆H₄, benzyl C₁₉H₁₉ClF₃NO₂ CF₃ group enhances electron-withdrawing effects; trans stereochemistry High purity (>99%) Improved metabolic stability due to CF₃
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid N/A 4-F-C₆H₄, benzyl C₁₈H₁₈FNO₂ Smaller F substituent; altered electronic profile 95% purity Enhanced solubility but reduced lipophilicity vs. Cl analog
rac-(3R,4R)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride N/A tert-butyl, CF₃ C₁₁H₂₀ClF₃NO₂ Bulky tert-butyl group increases steric hindrance Not reported Potential protease inhibition due to steric effects
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid N/A 3,5-(OCH₃)₂-C₆H₃, methyl C₁₅H₂₁NO₅ Methoxy groups enhance hydrogen bonding 99% purity Antioxidant or anti-inflammatory applications

Key Comparative Insights

Substituent Effects: 4-Chlorophenyl (Target Compound): The chlorine atom provides moderate lipophilicity and stabilizes aromatic π-π interactions in target binding pockets . 4-Fluorophenyl (CAS N/A): Fluorine’s smaller size and electronegativity improve solubility but reduce hydrophobic interactions compared to Cl .

Stereochemistry :

  • The (3R,4R) configuration in the target compound contrasts with trans isomers (e.g., CAS 1381946-87-7), which may exhibit different binding modes due to spatial arrangement .

Synthetic Yields :

  • Compounds with electron-withdrawing groups (e.g., CF₃) often achieve higher purity (>99%) due to efficient crystallization, while bulkier substituents (e.g., tert-butyl) may complicate synthesis .

Biological Activity :

  • Hydrochloride salts (target compound, CAS 1381946-87-7) are preferred for pharmacokinetic optimization, whereas free acids (e.g., 4-fluorophenyl analog) may require further salt formation for in vivo studies .

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